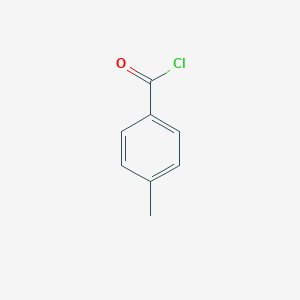

4-Methylbenzoyl chloride

描述

Structure

3D Structure

属性

IUPAC Name |

4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUVCRCCRXRJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052595 | |

| Record name | p-Toluoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-60-2 | |

| Record name | 4-Methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092E36PWL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzoyl Chloride (CAS 874-60-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylbenzoyl chloride (p-Toluoyl chloride), a versatile acylating agent with significant applications in organic synthesis, particularly in the pharmaceutical, agrochemical, and dye industries. This document consolidates essential information on its physicochemical properties, synthesis, reaction mechanisms, and key applications. Detailed experimental protocols for its principal reactions—Friedel-Crafts acylation, esterification, and amidation—are presented, alongside critical safety and handling information. Spectroscopic data is also included to aid in the identification and characterization of this compound.

Introduction

4-Methylbenzoyl chloride, also known as p-Toluoyl chloride, is an aromatic acyl chloride distinguished by a benzene ring substituted with a methyl group and a carbonyl chloride functional group.[1][2] Its high reactivity makes it a valuable intermediate for introducing the 4-methylbenzoyl (p-toluoyl) moiety into a wide range of molecules. This guide aims to serve as a detailed resource for professionals utilizing this reagent in their research and development activities.

Physicochemical Properties

4-Methylbenzoyl chloride is a colorless to pale yellow liquid with a pungent odor.[1][3] It is sensitive to moisture and will hydrolyze to 4-methylbenzoic acid and hydrochloric acid upon contact with water.[1][2] It is soluble in common organic solvents like dichloromethane and ether.[1]

Table 1: Physicochemical Data of 4-Methylbenzoyl Chloride

| Property | Value | Reference(s) |

| CAS Number | 874-60-2 | |

| Molecular Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Pungent | [1][3] |

| Melting Point | -4 to -2 °C | |

| Boiling Point | 225-227 °C (lit.) 95-96 °C / 10 mmHg (lit.) | |

| Density | 1.169 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.553 (lit.) | |

| Solubility | Soluble in organic solvents (dichloromethane, ether); reacts with water and alcohol. | [1] |

| Vapor Pressure | 0.55 mm Hg (20 °C) | |

| Flash Point | 180 °F (82.2 °C) |

Synthesis of 4-Methylbenzoyl Chloride

The most common laboratory and industrial synthesis of 4-Methylbenzoyl chloride involves the reaction of 4-methylbenzoic acid (p-toluic acid) with a chlorinating agent.

General Synthesis Workflow

Caption: General workflow for the synthesis of 4-Methylbenzoyl chloride.

Experimental Protocol: Synthesis from 4-Methylbenzoic Acid using Thionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize acidic gases, place 4-methylbenzoic acid (1 equivalent).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2 equivalents, to the flask. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction Conditions: The mixture is gently refluxed until the evolution of sulfur dioxide and hydrogen chloride gas ceases. The reaction is performed in an anhydrous environment to prevent hydrolysis of the product.

-

Work-up and Purification: Excess thionyl chloride is removed by distillation. The crude 4-Methylbenzoyl chloride is then purified by vacuum distillation.

Reaction Mechanisms and Applications

4-Methylbenzoyl chloride is a versatile acylating agent used in a variety of organic transformations.[2] Its primary applications are in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

Friedel-Crafts Acylation

This reaction introduces the 4-methylbenzoyl group onto an aromatic ring to form aryl ketones. It proceeds via an electrophilic aromatic substitution mechanism.

Caption: Mechanism of Friedel-Crafts Acylation.

It is a key step in the synthesis of various pharmaceutical intermediates and specialty chemicals. For instance, it is used in the production of certain nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Esterification

4-Methylbenzoyl chloride reacts with alcohols to form esters. This reaction is a nucleophilic acyl substitution.

References

An In-depth Technical Guide to 4-Methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other critical physicochemical properties of 4-Methylbenzoyl chloride. Detailed experimental protocols for its synthesis and characterization are included, alongside spectroscopic data presented for easy reference. This document is intended to serve as a valuable resource for professionals in research and development.

Molecular Structure and Properties

4-Methylbenzoyl chloride, also commonly known as p-toluoyl chloride, is an acyl chloride derivative of toluene. Its structure features a benzoyl chloride group with a methyl group substituent at the para (4) position of the benzene ring.

Molecular Identifiers and Weight

The following table summarizes the key identifiers and molecular properties of 4-Methylbenzoyl chloride.

| Property | Value |

| IUPAC Name | 4-methylbenzoyl chloride[1] |

| Synonyms | p-Toluoyl chloride, 4-Toluoyl chloride, p-Methylbenzoyl chloride |

| CAS Number | 874-60-2[2] |

| Molecular Formula | C₈H₇ClO[2] |

| Molecular Weight | 154.59 g/mol |

| SMILES | Cc1ccc(cc1)C(=O)Cl[1] |

| InChI Key | NQUVCRCCRXRJCK-UHFFFAOYSA-N[3][4][5] |

Physicochemical Properties

This table outlines the key physical and chemical properties of 4-Methylbenzoyl chloride.

| Property | Value |

| Appearance | Clear, colorless to slightly brownish liquid[6] |

| Odor | Pungent |

| Density | 1.169 g/mL at 25 °C |

| Melting Point | -4 to -2 °C[6] |

| Boiling Point | 225-227 °C[6] |

| Refractive Index | n20/D 1.553[6] |

| Vapor Pressure | 0.55 mmHg at 20 °C[6] |

| Solubility | Reacts with water and alcohol[6] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of 4-Methylbenzoyl chloride.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.962 | Doublet | Aromatic Protons (ortho) |

| 7.277 | Doublet | Aromatic Protons (meta) |

| 2.425 | Singlet | Methyl Protons (-CH₃) |

Solvent: CDCl₃, Frequency: 89.56 MHz[3]

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 168.0 | Carbonyl Carbon (C=O) |

| 146.0 | Aromatic Carbon (para, C-CH₃) |

| 131.0 | Aromatic Carbon (ipso, C-COCl) |

| 130.0 | Aromatic Carbons (ortho, CH) |

| 129.5 | Aromatic Carbons (meta, CH) |

| 21.8 | Methyl Carbon (-CH₃) |

Note: These are typical chemical shifts for p-substituted benzoyl chlorides and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H Stretch[7] |

| ~2960-2850 | Aliphatic C-H Stretch[8] |

| ~1770 | C=O Stretch (Acyl Chloride) |

| ~1600-1400 | Aromatic C=C Stretch[7] |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 154 | Molecular Ion [M]⁺ |

| 119 | [M-Cl]⁺ (Base Peak)[1] |

| 91 | [C₇H₇]⁺ (Tropylium ion)[1] |

| 65 | [C₅H₅]⁺[1] |

Experimental Protocols

Synthesis of 4-Methylbenzoyl Chloride

This protocol details the synthesis of 4-Methylbenzoyl chloride from p-toluic acid and thionyl chloride.

Materials:

-

p-Toluic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, add p-toluic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) if desired to accelerate the reaction.

-

Attach a reflux condenser and heat the mixture gently under reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

The crude 4-Methylbenzoyl chloride can be purified by fractional distillation under reduced pressure.

¹H and ¹³C NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Prepare a sample by dissolving a small amount of 4-Methylbenzoyl chloride in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Instrumentation:

-

FTIR Spectrometer with a liquid sample cell (e.g., NaCl plates) or an ATR accessory.

Procedure (Neat Liquid Sample):

-

Place a drop of 4-Methylbenzoyl chloride onto a clean, dry salt plate.

-

Place a second salt plate on top to create a thin film of the liquid.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Perform a background scan with the empty salt plates for correction.

Mass Spectrometry (MS)

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure (Electron Ionization):

-

Introduce a small amount of the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Molecular Structure of 4-Methylbenzoyl Chloride

References

- 1. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoyl chloride, 4-methyl- [webbook.nist.gov]

- 3. p-Toluoyl chloride(874-60-2) 1H NMR spectrum [chemicalbook.com]

- 4. p-Toluoyl chloride(874-60-2) 13C NMR spectrum [chemicalbook.com]

- 5. p-Toluoyl chloride(874-60-2) IR Spectrum [chemicalbook.com]

- 6. p-Toluoyl chloride | 874-60-2 [chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. FTIR [terpconnect.umd.edu]

Spectroscopic Analysis of 4-Methylbenzoyl Chloride: A Technical Guide

This guide provides a comprehensive overview of the spectral data for 4-Methylbenzoyl chloride (p-Toluoyl chloride), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols for these techniques are also provided for researchers in drug development and related scientific fields.

Chemical Structure and Properties

-

IUPAC Name: 4-Methylbenzoyl chloride[1]

-

Synonyms: p-Toluoyl chloride, 4-Toluoyl chloride, p-Methylbenzoyl chloride[1][2]

-

CAS Number: 874-60-2[1]

-

Molecular Formula: C₈H₇ClO[1]

-

Molecular Weight: 154.59 g/mol [1]

-

Appearance: Clear colorless to slightly brownish liquid[2][3]

-

Properties: Moisture sensitive, reacts with water and alcohol.[2]

Spectroscopic Data

The following sections present the key spectral data for 4-Methylbenzoyl chloride, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 | Doublet | 2H | Aromatic H (ortho to -COCl) |

| 7.30 | Doublet | 2H | Aromatic H (meta to -COCl) |

| 2.45 | Singlet | 3H | Methyl (-CH₃) H |

Solvent: CDCl₃

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 168.5 | Carbonyl C (C=O) |

| 146.0 | Aromatic C (para to -COCl) |

| 131.5 | Aromatic C-H (ortho to -COCl) |

| 129.5 | Aromatic C-H (meta to -COCl) |

| 128.0 | Aromatic C (ipso to -COCl) |

| 21.8 | Methyl C (-CH₃) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methylbenzoyl chloride was obtained using the neat technique in a capillary cell.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1770 | Strong | C=O stretch (acid chloride) |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1200 | Strong | C-O stretch |

| ~850 | Strong | C-H out-of-plane bend (p-disubstituted) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum was obtained by electron ionization (EI).

| m/z | Relative Intensity | Assignment |

| 154 | Moderate | [M]⁺ (Molecular ion) |

| 119 | High | [M-Cl]⁺ (Base Peak)[1] |

| 91 | High | [C₇H₇]⁺ (Tropylium ion)[1] |

| 65 | Medium | [C₅H₅]⁺[1] |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Methylbenzoyl chloride.

Materials:

-

4-Methylbenzoyl chloride (5-25 mg for ¹H, 20-50 mg for ¹³C)[4][5]

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard[6]

-

NMR tube (5 mm diameter)[4]

-

Pasteur pipette

-

Glass wool

Procedure:

-

Sample Preparation: Accurately weigh the required amount of 4-Methylbenzoyl chloride and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform containing TMS in a clean, dry vial.[4]

-

Filtration: Place a small plug of glass wool into a Pasteur pipette and filter the solution directly into the NMR tube to remove any particulate matter.

-

Sample Insertion: Carefully wipe the outside of the NMR tube and place it in a spinner turbine. Adjust the depth using a gauge and insert it into the NMR spectrometer.

-

Instrument Setup:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[4]

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid 4-Methylbenzoyl chloride.

Materials:

-

4-Methylbenzoyl chloride (1-2 drops)

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Dry, IR-transparent solvent (e.g., acetone or methylene chloride) for cleaning[7]

Procedure:

-

Sample Preparation (Neat Liquid):

-

Ensure the salt plates are clean and dry. If necessary, clean them with a dry solvent and handle them by the edges to avoid moisture from fingers.

-

Place one to two drops of 4-Methylbenzoyl chloride directly onto the surface of one salt plate.[8]

-

Carefully place the second salt plate on top, creating a thin liquid film sandwiched between the plates.[8]

-

-

Data Acquisition:

-

Place the "sandwich" in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Cleaning: After the measurement, disassemble the salt plates, clean them thoroughly with a dry solvent, and return them to a desiccator for storage.[7]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of 4-Methylbenzoyl chloride.

Materials:

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a volatile liquid like 4-Methylbenzoyl chloride, this is typically done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.[9] The sample is vaporized in a high vacuum environment.[9]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][11] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which is also a radical cation.[10]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged and neutral pieces.[9]

-

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field and then deflected by a magnetic field.[10] The degree of deflection is dependent on the mass-to-charge (m/z) ratio of each ion.[10]

-

Detection: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most abundant ion is designated as the base peak with an intensity of 100%.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like 4-Methylbenzoyl chloride using the spectroscopic techniques discussed.

Caption: Workflow for structural analysis of 4-Methylbenzoyl chloride.

References

- 1. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. webassign.net [webassign.net]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

Navigating the Solvent Landscape of 4-Methylbenzoyl Chloride: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility and reactivity of 4-methylbenzoyl chloride (p-toluoyl chloride) is paramount for its effective use as a key intermediate in organic synthesis. This technical guide provides a comprehensive overview of its behavior in various organic solvents, emphasizing the critical interplay between solubility and reactivity.

4-Methylbenzoyl chloride, a colorless to pale yellow liquid with a pungent odor, is a highly reactive acyl chloride. Its utility in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals hinges on its ability to be effectively dissolved in a suitable solvent that does not promote its degradation. This guide outlines the qualitative solubility of 4-methylbenzoyl chloride, provides essential handling protocols, and visually represents its solvent interactions and laboratory workflow.

Qualitative Solubility Profile

| Solvent Class | Solvent Examples | Solubility/Reactivity |

| Aprotic Solvents | Dichloromethane, Diethyl ether, Acetone, Toluene, Chloroform, Benzene, Carbon Disulfide | Soluble[1][2] |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reacts vigorously[1][3] |

This distinction is crucial for any experimental design. Aprotic solvents are suitable as reaction media, whereas protic solvents will lead to the decomposition of the acyl chloride into 4-methylbenzoic acid and the corresponding ester or hydrochloric acid.

Experimental Protocols and Handling

Given the reactive nature of 4-methylbenzoyl chloride, determining its solubility and handling it in any experimental setup requires stringent protocols to ensure the integrity of the compound and the safety of the researcher.

General Handling and Storage

4-Methylbenzoyl chloride is sensitive to moisture and air.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[1] All glassware and solvents must be rigorously dried before use to prevent hydrolysis.

Proposed Protocol for Solubility Assessment (Qualitative)

A standard gravimetric or spectroscopic method for quantitative solubility determination is challenging. However, a qualitative assessment can be safely performed.

-

Preparation: Work in a fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Solvent Selection: Use anhydrous grade aprotic solvents.

-

Procedure:

-

To a small, dry vial containing a magnetic stir bar, add a known volume (e.g., 1 mL) of the anhydrous aprotic solvent.

-

While stirring, add a small, measured amount (e.g., 10 mg) of 4-methylbenzoyl chloride.

-

Observe for dissolution. If the solid dissolves completely, incrementally add more 4-methylbenzoyl chloride until saturation is observed (persistent solid particles).

-

Record the observations.

-

This process will provide a practical understanding of its solubility limits in different aprotic solvents for reaction setup.

Visualizing Reactivity and Workflow

To further clarify the interactions of 4-methylbenzoyl chloride with different solvent types and to provide a clear workflow for its use, the following diagrams are provided.

References

Synthesis of 4-Methylbenzoyl Chloride from p-Toluic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methylbenzoyl chloride from p-toluic acid, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals. This document details the prevalent synthesis methodologies, presents quantitative data for process optimization, and offers detailed experimental protocols.

Introduction

4-Methylbenzoyl chloride, also known as p-toluoyl chloride, is an important acylating agent used in a variety of organic syntheses. Its bifunctional nature, featuring a reactive acyl chloride group and a modifiable methyl group on the aromatic ring, makes it a versatile building block in the production of active pharmaceutical ingredients (APIs), agrochemicals, and dyes. The most common and efficient laboratory and industrial-scale synthesis of 4-methylbenzoyl chloride involves the direct chlorination of p-toluic acid. This guide will focus on the most widely employed chlorinating agents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthesis Methodologies and Quantitative Data

The conversion of p-toluic acid to 4-methylbenzoyl chloride is typically achieved by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. This reaction is facilitated by chlorinating agents that activate the carboxylic acid group.

Chlorination using Thionyl Chloride (SOCl₂)

Reaction with thionyl chloride is a widely used method due to its efficiency and the convenient removal of byproducts, which are gaseous (SO₂ and HCl). The reaction is often carried out in an inert solvent or neat and can be catalyzed by N,N-dimethylformamide (DMF).

Chlorination using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent for this transformation. The reaction proceeds under mild conditions and is also catalyzed by DMF. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, simplifying purification.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of 4-methylbenzoyl chloride from p-toluic acid, providing a comparative overview of different reaction conditions and their outcomes.

| Chlorinating Agent | Solvent(s) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride | None (Neat) | - | 60 | Not Specified | Not Specified | Not Specified | [1] |

| Thionyl Chloride | Dichloromethane, Toluene, etc. | Phase Transfer Catalyst | 25-45 | 4-10 | up to 98.2 | 99.4 | [2] |

| Thionyl Chloride | Dichloromethane | - | 20 | 10 | 96.2 | 99.1 | [3] |

| Thionyl Chloride | Ethylene Dichloride, THF | - | 30 | 7 | 97.0 | 99.4 | [3] |

| Thionyl Chloride | Cyclohexane, Carbon Tetrachloride | - | 35 | 10 | 96.0 | 99.1 | [3] |

| Oxalyl Chloride | Dichloromethane | DMF (catalytic) | 35 (Room Temp) | 1 | Quantitative | Not Specified | [4] |

| Phosphorus Trichloride (PCl₃) | Acetonitrile | - | 60 | 6 | Good | Not Specified | [5] |

| Phosphorus Pentachloride (PCl₅) | Not Specified | - | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-methylbenzoyl chloride using thionyl chloride and oxalyl chloride.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is based on a continuous production process which can be adapted for batch synthesis.[2]

Materials:

-

p-Toluic acid

-

Thionyl chloride (SOCl₂)

-

Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Inert solvent (optional, e.g., dichloromethane)

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add p-toluic acid.

-

Add thionyl chloride in a molar ratio of approximately 1:1.05 to 1:1.15 (p-toluic acid:thionyl chloride).

-

Add a catalytic amount of a phase transfer catalyst (0.05-0.1 wt% of p-toluic acid).

-

Heat the reaction mixture to a temperature between 25-45°C.

-

Maintain the reaction at this temperature with stirring for 4-10 hours, or until the evolution of gas ceases.

-

After the reaction is complete, continue to stir at the same temperature for an additional 30 minutes to ensure all starting material has reacted.

-

The excess thionyl chloride can be removed by distillation.

-

The crude 4-methylbenzoyl chloride is then purified by vacuum distillation. The product typically distills at 115-127°C under a vacuum of 630-750 mmHg.

Protocol 2: Synthesis using Oxalyl Chloride

This protocol is adapted from a general procedure for the synthesis of aryl acid chlorides.[4]

Materials:

-

p-Toluic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

N,N-dimethylformamide (DMF)

Procedure:

-

In a two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluic acid (e.g., 8 mmol) in anhydrous dichloromethane (e.g., 100 mL).

-

To the stirred solution at room temperature, add oxalyl chloride (e.g., 16 mmol) dropwise.

-

Add a catalytic amount of DMF (e.g., 2 drops).

-

Stir the reaction mixture at room temperature for 1 hour. Gas evolution (CO₂, CO, HCl) will be observed.

-

After 1 hour, the reaction is typically complete.

-

The resulting mixture is concentrated under reduced pressure to afford the 4-methylbenzoyl chloride quantitatively. The product should be stored in an airtight flask to prevent hydrolysis.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism for the chlorination of p-toluic acid and a general experimental workflow for the synthesis and purification of 4-methylbenzoyl chloride.

Caption: Reaction mechanisms for the synthesis of 4-methylbenzoyl chloride.

Caption: General experimental workflow for synthesis and purification.

Safety Considerations

-

p-Toluic acid: May cause skin and eye irritation.

-

Thionyl chloride and Oxalyl chloride: These reagents are highly corrosive, toxic, and lachrymatory. They react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

4-Methylbenzoyl chloride: The product is corrosive and a lachrymator. It is sensitive to moisture and will hydrolyze to release HCl. Handle with care in a dry environment.

-

Byproducts: The reactions generate acidic gases (HCl, SO₂, CO). These must be properly vented or scrubbed.

Conclusion

The synthesis of 4-methylbenzoyl chloride from p-toluic acid is a well-established and efficient transformation. The choice between thionyl chloride and oxalyl chloride will depend on factors such as scale, desired purity, and available equipment. Thionyl chloride is often favored for larger-scale industrial processes due to cost-effectiveness, while oxalyl chloride provides a milder and often faster laboratory-scale alternative. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries for the successful synthesis and optimization of this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. CN105330531A - Continuous production process of p-Methyl benzoyl chloride - Google Patents [patents.google.com]

- 3. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]

- 4. p-Toluoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

The Role of 4-Methylbenzoyl Chloride as a Premier Acylating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzoyl chloride, also known as p-toluoyl chloride, is a versatile and highly reactive acylating agent extensively utilized in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a critical intermediate for the introduction of the 4-methylbenzoyl (or p-toluoyl) moiety into a wide array of molecules.[1][2][3][4] This technical guide provides an in-depth overview of the core applications of 4-methylbenzoyl chloride, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways and workflows.

The reactivity of 4-methylbenzoyl chloride stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles, leading to the substitution of the chloride. This process, known as nucleophilic acyl substitution, is the foundation of its utility in forming amides, esters, and aryl ketones.[1] The presence of the methyl group on the benzene ring can also influence the electronic properties and bioavailability of the resulting molecules, making it a valuable component in drug design.[5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-methylbenzoyl chloride is presented below.

| Property | Value |

| CAS Number | 874-60-2 |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 225-228 °C[2] |

| Density | 1.17 g/cm³[7] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ether, acetone)[1] |

| Reactivity | Reacts vigorously with protic solvents like water and alcohols[1] |

Core Applications in Acylation Reactions

4-Methylbenzoyl chloride is a cornerstone reagent for three main types of acylation reactions: N-acylation (amide formation), O-acylation (ester formation), and Friedel-Crafts acylation (ketone formation).

N-Acylation: Synthesis of Amides

The reaction of 4-methylbenzoyl chloride with primary or secondary amines provides a straightforward and efficient route to N-substituted amides. This reaction is fundamental in the synthesis of numerous biologically active compounds.[5]

Quantitative Data for N-Acylation

| Amine Substrate | Product | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |

| Phthalimide | N-(4'-methylbenzoyl)-phthalimide | Potassium carbonate | Dry acetone | 4 h | 40 | [5] |

| 3-Nitro-phthalimide | N-(4-methylbenzoyl)-3-nitro-phthalimide | Potassium carbonate | Dry acetone | 4 h | 48 | [5] |

| Aniline | N-phenyl-4-methylbenzamide | Copper Oxide | Solvent-free | 5 min | 95 | [8] |

| Imidazole | 1-(4-methylbenzoyl)imidazole | Potter's Clay | Solvent-free | 4-22 min | 85-97 | [9] |

Experimental Protocol: Synthesis of N-(4'-methylbenzoyl)-phthalimide [5]

-

Reaction Setup: In a round-bottom flask, combine phthalimide (2 g, 13.6 mmol) and potassium carbonate (10 g, 0.1 mol) in dry acetone (50 mL).

-

Addition of Acylating Agent: To the stirred mixture, add 4-methylbenzoyl chloride (2.1 g, 13.6 mmol).

-

Reaction: Reflux the reaction mixture for 4 hours.

-

Work-up and Isolation: After cooling, filter the reaction mixture. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain pure N-(4'-methylbenzoyl)-phthalimide.

O-Acylation: Synthesis of Esters

The reaction of 4-methylbenzoyl chloride with alcohols or phenols yields the corresponding esters. This transformation is crucial for the synthesis of various compounds, including fragrances and pharmaceutical intermediates.[10][11]

Quantitative Data for O-Acylation

| Alcohol/Phenol Substrate | Product | Promoter/Base | Solvent | Temperature | Yield (%) | Reference |

| 2-Phenylethanol | 2-Phenylethyl 4-methylbenzoate | TMEDA | THF | -78 °C | High | [11] |

| (±)-1-Phenylethanol | (±)-1-Phenylethyl 4-methylbenzoate | TMEDA | THF | -78 °C | High | [11] |

| Phenol | Phenyl 4-methylbenzoate | Pyridine | Dichloromethane | Room Temp. | >90 (Typical) | General Knowledge |

| Methanol | Methyl 4-methylbenzoate | - | - | - | High (Typical) | General Knowledge |

Experimental Protocol: General Procedure for O-Acylation of an Alcohol [11]

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alcohol (1.0 eq.) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) (0.6 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Acylating Agent: Add 4-methylbenzoyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at -78 °C for the appropriate time (typically minutes).

-

Work-up and Isolation: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Friedel-Crafts Acylation: Synthesis of Aryl Ketones

Friedel-Crafts acylation of aromatic compounds with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a powerful method for forming carbon-carbon bonds and synthesizing aryl ketones.[12][13] These products are valuable intermediates in the synthesis of pharmaceuticals.

Quantitative Data for Friedel-Crafts Acylation

| Aromatic Substrate | Product | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 1,2-Dimethoxybenzene | 4-Hydroxy-3-methoxy-4'-methylbenzophenone | AlCl₃ | Dichloromethane | 0-5 °C to 28 °C | 75 (of Tolcapone) | [1][2][7] |

| Toluene | 4,4'-Dimethylbenzophenone | AlCl₃ | Toluene | 110 °C | 85 | [12] |

| p-Xylene | 2,5,4'-Trimethylbenzophenone | CF₃SO₃H | p-Xylene | 138 °C | 82 | [12] |

| Benzene | 4-Methylbenzophenone | AlCl₃ | Benzene | 80 °C | High | [12] |

Experimental Protocol: Synthesis of 4-Hydroxy-3-methoxy-4'-methylbenzophenone (Intermediate for Tolcapone) [7]

-

Reaction Setup: Dissolve 1,2-dimethoxybenzene (1.0 g, 7.2 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool to 0-5 °C.

-

Addition of Acylating Agent: Add a solution of 4-methylbenzoyl chloride (2.22 g, 14.4 mmol) in dichloromethane dropwise over 10 minutes.

-

Addition of Catalyst: Add aluminum chloride (4.32 g, 32.4 mmol) portion-wise, maintaining the temperature at 0-5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to 28 °C and stir for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water (10 mL). Separate the organic layer and concentrate it to obtain the crude product.

Application in Drug Development: Synthesis of Tolcapone

A prominent example of the application of 4-methylbenzoyl chloride in drug development is in the synthesis of Tolcapone, a medication used to treat Parkinson's disease.[1][2][7] In this synthesis, 4-methylbenzoyl chloride is used in a Friedel-Crafts acylation reaction with 1,2-dimethoxybenzene to form a key benzophenone intermediate.[7][14]

Conclusion

4-Methylbenzoyl chloride is an indispensable acylating agent in modern organic synthesis, with profound implications for the development of pharmaceuticals and agrochemicals. Its high reactivity, coupled with the versatility to form amides, esters, and ketones, makes it a reagent of choice for researchers and chemical engineers. The detailed protocols and reaction data provided in this guide serve as a valuable resource for optimizing existing synthetic routes and exploring novel molecular architectures. A thorough understanding of its properties and reaction mechanisms is crucial for leveraging its full potential in the advancement of chemical and life sciences.

References

- 1. Development of a Novel One-Pot Process for the Synthesis of Tolcapone – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dot | Graphviz [graphviz.org]

- 7. Development of a Novel One-Pot Process for the Synthesis of Tolcapone - ProQuest [proquest.com]

- 8. tsijournals.com [tsijournals.com]

- 9. benchchem.com [benchchem.com]

- 10. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

- 12. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. WO2014147464A2 - Novel process for the preparation of tolcapone - Google Patents [patents.google.com]

An In-depth Technical Guide to Friedel-Crafts Acylation using 4-Methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution. This reaction, developed by Charles Friedel and James Crafts in 1877, remains a pivotal tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones. These ketones are valuable intermediates in the production of a wide array of fine chemicals, pharmaceuticals, and materials.

This technical guide provides an in-depth exploration of the Friedel-Crafts acylation, with a specific focus on the use of 4-methylbenzoyl chloride (also known as p-toluoyl chloride) as the acylating agent. We will delve into the reaction mechanism, provide detailed experimental protocols for the acylation of various aromatic substrates, present quantitative data for comparative analysis, and illustrate key concepts with diagrams.

Core Concepts: The Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

The mechanism can be broken down into three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl chloride by coordinating to the chlorine atom. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often forms a complex with the product ketone, necessitating a stoichiometric amount of the catalyst.

Experimental Protocols

The following protocols provide detailed methodologies for the Friedel-Crafts acylation of various aromatic substrates with 4-methylbenzoyl chloride. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Considerations:

-

Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst. All glassware should be thoroughly dried, and anhydrous solvents must be used.

-

Lewis Acid: Aluminum chloride is a highly reactive and corrosive solid that reacts violently with water. It should be handled with care in a dry environment.

-

Work-up: The reaction is typically quenched by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.

Protocol 1: Acylation of Benzene with 4-Methylbenzoyl Chloride

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

4-Methylbenzoyl Chloride

-

Anhydrous Benzene

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To the stirred suspension, add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel. After the addition is complete, add anhydrous benzene (1.0 to 1.2 equivalents) dropwise while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield 4-methylbenzophenone.

Protocol 2: Acylation of Anisole with 4-Methylbenzoyl Chloride

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

-

4-Methylbenzoyl Chloride

-

Anhydrous Anisole

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

5% Sodium Hydroxide Solution (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask containing a stir bar, add the Lewis acid (e.g., FeCl₃, 1.0 equivalent) and anhydrous dichloromethane.

-

Addition of Reactants: Add 4-methylbenzoyl chloride (1.15 equivalents) to the flask. Slowly add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise over approximately 5 minutes.

-

Reaction: Stir the mixture for an additional 10 minutes after the addition is complete.

-

Work-up: Quench the reaction by the slow, dropwise addition of ice-cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 5 mL).

-

Washing: Combine the organic layers and wash with a 5% aqueous NaOH solution.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting product is 4-methoxy-4'-methylbenzophenone.[1]

Protocol 3: Acylation of Naphthalene with 4-Methylbenzoyl Chloride

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

4-Methylbenzoyl Chloride

-

Naphthalene

-

Anhydrous Dichloromethane (CH₂Cl₂) or Nitrobenzene

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in the chosen anhydrous solvent (dichloromethane for the kinetically controlled product, nitrobenzene for the thermodynamically controlled product).

-

Addition of Reactants: Cool the suspension to 0 °C (for dichloromethane) or maintain at room temperature (for nitrobenzene). Add 4-methylbenzoyl chloride (1.0 equivalent) dropwise. Then, add a solution of naphthalene (1.0 equivalent) in the same solvent dropwise.

-

Reaction: For the kinetically controlled reaction in dichloromethane, maintain the temperature at 0 °C for 1-2 hours.[2] For the thermodynamically controlled reaction in nitrobenzene, heat the mixture to 60-80 °C for several hours.[2]

-

Work-up and Purification: Follow the general work-up and purification procedures described in Protocol 1. The primary products will be 1-(4-methylbenzoyl)naphthalene (kinetic product) and 2-(4-methylbenzoyl)naphthalene (thermodynamic product).

Quantitative Data

The efficiency and regioselectivity of the Friedel-Crafts acylation with 4-methylbenzoyl chloride are influenced by the aromatic substrate, the Lewis acid catalyst, the solvent, and the reaction temperature. The following tables summarize representative quantitative data.

| Aromatic Substrate | Product | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzene | 4-Methylbenzophenone | AlCl₃ | Dichloromethane | RT | 2-4 | High (typical) | Adapted from[3] |

| Anisole | 4-Methoxy-4'-methylbenzophenone | FeCl₃ | Dichloromethane | RT | 0.25 | 85.7 | [1] |

| Naphthalene | 1-(4-Methylbenzoyl)naphthalene | AlCl₃ | Dichloromethane | 0 | 1-2 | Good (typical) | Adapted from[2][4] |

| Naphthalene | 2-(4-Methylbenzoyl)naphthalene | AlCl₃ | Nitrobenzene | 60-80 | 4-6 | Good (typical) | Adapted from[2][4] |

Note: "High" and "Good" yields are indicated where specific percentages were not provided in the source but the reaction was reported as efficient.

Regioselectivity

The position of acylation on a substituted aromatic ring is directed by the nature of the existing substituent.

-

Activating Groups (e.g., -OCH₃, -CH₃) are ortho, para-directing. Due to steric hindrance, the para-product is often the major isomer. In the acylation of anisole, the para-substituted product, 4-methoxy-4'-methylbenzophenone, is predominantly formed.[5]

-

Naphthalene can be acylated at either the 1- (alpha) or 2- (beta) position. The kinetically favored product is the 1-acylnaphthalene, formed at lower temperatures in non-polar solvents. The thermodynamically more stable 2-acylnaphthalene is favored at higher temperatures and in more polar solvents.[2][6][7]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Friedel-Crafts acylation reaction.

Applications in Drug Development

Aryl ketones synthesized via Friedel-Crafts acylation are crucial building blocks in the pharmaceutical industry. The benzophenone scaffold, which is formed when benzene is acylated, is a common motif in medicinal chemistry. For instance, substituted benzophenones have been investigated for their anti-inflammatory, anticancer, and antimicrobial activities. The ability to introduce specific acyl groups, such as the 4-methylbenzoyl group, allows for the fine-tuning of the steric and electronic properties of molecules, which is essential for optimizing their biological activity and pharmacokinetic profiles.

Conclusion

The Friedel-Crafts acylation using 4-methylbenzoyl chloride is a versatile and powerful method for the synthesis of a variety of substituted aryl ketones. A thorough understanding of the reaction mechanism, careful control of experimental conditions, and consideration of regioselectivity are paramount for achieving high yields of the desired products. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists engaged in organic synthesis and drug development, facilitating the efficient and effective application of this classic and enduring reaction.

References

- 1. condor.depaul.edu [condor.depaul.edu]

- 2. benchchem.com [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. myttex.net [myttex.net]

- 5. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Navigating the Risks: A Technical Guide to the Safe Handling of 4-Methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzoyl chloride (also known as p-toluoyl chloride), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, presents significant health and safety challenges due to its corrosive and reactive nature.[1] This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures required to mitigate the risks associated with this compound. Adherence to these guidelines is critical to ensure a safe laboratory environment and protect personnel from potential harm.

Chemical and Physical Properties

4-Methylbenzoyl chloride is a colorless to light yellow or brown liquid with a pungent odor.[1][2][3] It is highly reactive, particularly with moisture, and requires careful handling and storage to prevent hazardous situations. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H7ClO | [2][4][5] |

| Molecular Weight | 154.59 g/mol | [5] |

| Appearance | Colorless to light yellow/brown liquid | [1][2][3] |

| Odor | Pungent | [1][2] |

| Boiling Point | 225-227 °C / 437-440.6 °F | [2][3] |

| Melting Point | -2 °C / 28.4 °F | [2][6] |

| Flash Point | 82 °C / 179.6 °F | [2] |

| Density | 1.160 - 1.170 g/cm³ | [1][2][6] |

| Vapor Pressure | 2 mmHg @ 20 °C | [2] |

| Vapor Density | 5.33 (Air = 1) | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents like ether and acetone.[1][4] Reacts with water and alcohol.[1][3] | |

| Stability | Stable under normal temperatures and pressures. Moisture sensitive.[1][3][7] |

Hazard Identification and Toxicity

4-Methylbenzoyl chloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][5][8] It is also a lachrymator, meaning it can cause tearing.[7] The primary hazards are associated with its reactivity with water, including moisture in the air or on the skin, which leads to the formation of hydrochloric acid.[1][4]

| Hazard | Description | Reference |

| Skin Contact | Causes severe skin burns.[2][9] May cause skin sensitization upon re-exposure.[9] | |

| Eye Contact | Causes serious eye damage and irritation.[2][5][9] | |

| Inhalation | Causes respiratory tract irritation.[9] Inhalation of vapors can cause chemical burns to the respiratory tract.[10] | |

| Ingestion | Causes gastrointestinal tract burns.[10] The toxicological properties have not been fully investigated.[9] | |

| Reactivity | Reacts vigorously with water, alcohols, strong bases, and oxidizing agents.[2][9] Contact with metals may evolve flammable hydrogen gas.[9] | |

| Fire | Combustible liquid.[2] Containers may explode when heated.[9] Reacts with water to form acidic gases which can be flammable in contact with metal.[9] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to minimizing the risks associated with 4-Methylbenzoyl chloride.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is mandatory.

| PPE | Specification | Reference |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][9] | |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][9] | |

| Respiratory Protection | Use a NIOSH or European Standard EN 149 approved respirator when necessary, following OSHA respirator regulations in 29 CFR 1910.134.[9] |

Handling Procedures

-

Ventilation: Always handle 4-Methylbenzoyl chloride in a well-ventilated area, preferably in a chemical fume hood.[9][11]

-

Avoid Contact: Avoid contact with eyes, skin, and clothing.[7][9] Do not breathe vapors or mists.[2]

-

Grounding: All equipment used when handling the product must be grounded to prevent static discharge.[12]

-

After Handling: Wash hands and any exposed skin thoroughly after handling.[2][7]

Storage Requirements

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]

-

Incompatible Materials: Store away from incompatible substances such as water, alcohols, strong bases, and oxidizing agents.[2][9]

-

Storage Area: Store in a corrosives area.[2][9] Keep away from heat, sparks, and open flames.[9]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving 4-Methylbenzoyl chloride.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[9] Seek immediate medical attention.[9] | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9] | |

| Inhalation | Remove from exposure to fresh air immediately.[9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[9] Seek immediate medical attention.[9] | |

| Ingestion | Do NOT induce vomiting.[2] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[9] Never give anything by mouth to an unconscious person.[2][9] Seek immediate medical attention.[9] |

Spill and Leak Procedures

-

Isolation: Isolate the spill or leak area immediately.[12]

-

Ignition Sources: Remove all sources of ignition.[9]

-

Containment: Absorb the spill with inert material, such as dry sand or earth, and place it into a chemical waste container.[9] Do not use combustible materials like sawdust.[2]

-

Water: Do NOT get water on the spilled substance or inside containers.[9][12]

-

Ventilation: Ensure adequate ventilation.[9]

Firefighting Measures

-

Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[9] Do NOT use water directly on the fire.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][9]

-

Hazards: During a fire, irritating and highly toxic gases such as hydrogen chloride, phosgene, carbon monoxide, and carbon dioxide may be generated.[9]

Experimental Protocols: General Handling in a Laboratory Setting

The following is a generalized protocol for handling 4-Methylbenzoyl chloride in a research environment. Specific experimental procedures should be adapted based on the nature of the reaction and a thorough risk assessment.

-

Preparation:

-

Ensure a chemical fume hood is operational and the sash is at the appropriate height.

-

Verify that an emergency shower and eyewash station are accessible and functional.[11]

-

Assemble all necessary glassware and ensure it is dry.

-

Don the required personal protective equipment (lab coat, chemical safety goggles, and appropriate gloves).

-

-

Dispensing:

-

Work exclusively within the fume hood.

-

Carefully open the container, being mindful of any pressure buildup.

-

Use a dry syringe or cannula for transferring the liquid to prevent exposure to atmospheric moisture.

-

If pouring, do so slowly and carefully to avoid splashing.

-

-

Reaction:

-

If the reaction is exothermic, have a cooling bath ready.

-

Add 4-Methylbenzoyl chloride to the reaction mixture dropwise to control the reaction rate.

-

Maintain an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

-

-

Work-up and Waste Disposal:

-

Quench the reaction carefully with an appropriate reagent, being mindful of potential exotherms.

-

Segregate waste containing 4-Methylbenzoyl chloride into a designated, labeled hazardous waste container.

-

Decontaminate all glassware that has come into contact with the chemical.

-

Visualizations

The following diagrams illustrate key safety and handling workflows for 4-Methylbenzoyl chloride.

Caption: A workflow for the safe handling of 4-Methylbenzoyl chloride.

Caption: Emergency first aid procedures for exposure to 4-Methylbenzoyl chloride.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Methylbenzoyl chloride [chembk.com]

- 4. CAS 874-60-2: 4-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]

- 5. | Advent [adventchembio.com]

- 6. 4-methylbenzoyl chloride [stenutz.eu]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methylbenzoyl chloride(874-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Navigating the Reactivity of 4-Methylbenzoyl Chloride: A Technical Guide to Stability and Storage

For researchers, scientists, and drug development professionals, understanding the inherent stability and requisite storage conditions of reactive chemical intermediates is paramount to ensuring experimental reproducibility, personnel safety, and the integrity of synthesized materials. This in-depth technical guide focuses on 4-Methylbenzoyl chloride (also known as p-toluoyl chloride), a widely used acylating agent in organic synthesis. This document provides a comprehensive overview of its stability profile, recommended storage and handling procedures, and methodologies for assessing its degradation.

Core Stability Characteristics

4-Methylbenzoyl chloride is a colorless to pale yellow liquid with a pungent odor. While stable under anhydrous and controlled temperature conditions, its reactivity is dominated by a high sensitivity to moisture. The primary degradation pathway is hydrolysis, which occurs rapidly upon contact with water, yielding 4-methylbenzoic acid and corrosive hydrogen chloride gas. This reaction is often visually evident as fuming when the compound is exposed to moist air.

Beyond its hydrolytic instability, 4-Methylbenzoyl chloride is incompatible with a range of common laboratory reagents. It is crucial to avoid contact with alcohols, strong bases, and oxidizing agents to prevent vigorous and potentially hazardous reactions. Thermal decomposition can occur at elevated temperatures, leading to the release of toxic gases, including hydrogen chloride, phosgene, carbon monoxide, and carbon dioxide.

Recommended Storage and Handling Protocols

To maintain the quality and ensure the safe use of 4-Methylbenzoyl chloride, stringent adherence to proper storage and handling protocols is essential.

Storage:

-

Environment: Store in a cool, dry, and well-ventilated area, designated as a corrosives area.[1]

-

Temperature: It is recommended to store the compound below +30°C.[1]

-

Container: Keep the container tightly closed to prevent moisture ingress. An inert atmosphere, such as nitrogen or argon, can be used to further protect the compound.

-

Incompatibilities: Segregate from incompatible materials, including water, alcohols, strong bases, and oxidizing agents.[1]

Handling:

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat.

-

Moisture Prevention: Use dry glassware and equipment. Avoid handling in humid environments.

-

Spill Management: In case of a spill, absorb with an inert, dry material such as sand or earth and place it into a chemical waste container. Do not use water to clean up spills.

Quantitative Stability Data

While specific kinetic studies on the degradation of 4-Methylbenzoyl chloride are not extensively available in peer-reviewed literature, data from analogous compounds, such as benzoyl chloride, can provide valuable insights. The hydrolysis of benzoyl chloride derivatives is known to be influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating methyl group in the para position of 4-Methylbenzoyl chloride is expected to stabilize the partial positive charge on the carbonyl carbon, potentially influencing the rate of nucleophilic attack by water compared to unsubstituted benzoyl chloride.

The following table summarizes key stability-related parameters for 4-Methylbenzoyl chloride.

| Parameter | Value/Information | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Moisture Sensitivity | Highly sensitive; hydrolyzes rapidly in water. | [2][3] |

| Incompatible Materials | Water, alcohols, strong bases, oxidizing agents. | [1] |

| Recommended Storage Temperature | Below +30°C | [1] |

| Primary Degradation Product (Hydrolysis) | 4-Methylbenzoic acid and Hydrogen Chloride | [2][3] |

| Hazardous Decomposition Products (Thermal) | Hydrogen chloride, phosgene, carbon monoxide, carbon dioxide. | [1] |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for 4-Methylbenzoyl chloride should involve methods to assess its purity over time under various conditions. The high reactivity of acyl chlorides necessitates specific analytical approaches.

Purity Assay and Degradation Monitoring by High-Performance Liquid Chromatography (HPLC)

Due to the high reactivity of 4-methylbenzoyl chloride, direct analysis by HPLC can be challenging. A common and robust strategy involves pre-column derivatization to form a more stable analyte.

Methodology:

-

Derivatization: React a known quantity of the 4-Methylbenzoyl chloride sample with a suitable nucleophile, such as a primary or secondary amine (e.g., aniline or diethylamine), under anhydrous conditions. This reaction quantitatively converts the acyl chloride to a stable amide derivative.

-

Sample Preparation: Accurately weigh the sample of 4-Methylbenzoyl chloride in an inert atmosphere (e.g., a glovebox). Dissolve it in a dry, aprotic solvent (e.g., acetonitrile or tetrahydrofuran). Add an excess of the derivatizing agent and allow the reaction to proceed to completion.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient profile will depend on the polarity of the resulting amide derivative.

-

Detection: UV detection at a wavelength appropriate for the aromatic amide derivative (e.g., 254 nm).

-

Quantification: The purity of the original 4-Methylbenzoyl chloride is determined by the peak area of the amide derivative relative to a standard of the same derivative prepared from a reference standard of 4-Methylbenzoyl chloride. Degradation products, such as 4-methylbenzoic acid, can also be quantified if a suitable standard is available.

-

Analysis by Gas Chromatography (GC)

Gas chromatography can also be employed for the analysis of 4-Methylbenzoyl chloride, often involving derivatization to enhance volatility and thermal stability.

Methodology:

-

Derivatization: Similar to the HPLC method, the acid chloride can be converted to a more stable derivative. For GC analysis, forming a corresponding ester by reaction with an alcohol (e.g., methanol or ethanol) in the presence of a non-nucleophilic base is a viable option. Alternatively, conversion to a stable amide is also suitable.

-

Sample Preparation: The derivatization reaction is carried out as described for the HPLC method. The resulting solution is then diluted with a suitable solvent for GC injection.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is generally effective.

-

Injector and Detector Temperatures: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation of the derivative from any impurities or byproducts.

-

Detector: A Flame Ionization Detector (FID) is commonly used for quantification.

-

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the degradation of 4-Methylbenzoyl chloride in real-time, particularly its hydrolysis.

Methodology:

-

Sample Preparation: Dissolve a sample of 4-Methylbenzoyl chloride in a deuterated aprotic solvent (e.g., acetonitrile-d3) in an NMR tube.

-

Initiation of Degradation: Introduce a controlled amount of D₂O into the NMR tube to initiate hydrolysis.

-

Data Acquisition: Acquire a series of ¹H NMR spectra over time.

-

Data Analysis: Monitor the decrease in the intensity of a characteristic proton signal of 4-Methylbenzoyl chloride (e.g., the aromatic protons) and the corresponding increase in the signals of the 4-methylbenzoic acid product. The rate of hydrolysis can be determined by plotting the concentration of the reactant or product as a function of time.

Logical Workflow and Reaction Pathways

The following diagrams illustrate the key logical workflows for handling and assessing the stability of 4-Methylbenzoyl chloride.

Caption: Logical workflow for the storage, handling, and stability assessment of 4-Methylbenzoyl chloride.

Caption: Primary degradation pathways for 4-Methylbenzoyl chloride.

By implementing these rigorous storage, handling, and analytical protocols, researchers can ensure the quality and reactivity of 4-Methylbenzoyl chloride, leading to more reliable and safer scientific outcomes.

References

A Technical Guide to 4-Methylbenzoyl Chloride: Commercial Availability, Suppliers, and Applications

For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is a critical first step in the research and development pipeline. 4-Methylbenzoyl chloride (also known as p-Toluoyl chloride), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, is widely available from a variety of commercial suppliers.[1][2][3] This technical guide provides an in-depth overview of its commercial availability, key suppliers, and technical specifications, along with illustrative experimental protocols.

Commercial Availability and Key Suppliers

4-Methylbenzoyl chloride is readily available in various grades, including industrial and pharmaceutical grades, to suit different research and manufacturing needs.[4] A multitude of global and regional suppliers offer this compound in quantities ranging from grams for laboratory research to metric tons for industrial production.

Below is a comparative table of prominent suppliers and their typical product specifications.

| Supplier | Purity | Available Grades | CAS Number | Molecular Formula | Additional Notes |